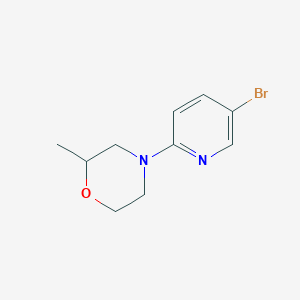

4-(5-Bromopyridin-2-yl)-2-methylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-Bromopyridin-2-yl)-2-methylmorpholine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a morpholine ring substituted at the 2-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with morpholine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, often in an organic solvent such as ethanol or tetrahydrofuran, at temperatures ranging from room temperature to 80°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-2-methylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-2-methylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

4-(5-Bromopyrimidin-2-yl)morpholine: A structurally similar compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a brominated pyridine ring and a morpholine ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

4-(5-Bromopyridin-2-yl)-2-methylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antitumor, antimicrobial, and enzyme inhibition properties, supported by various research findings and case studies.

- Chemical Formula : C9H11BrN2O

- CAS Number : 10966724

- Molecular Weight : 229.10 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a related compound was tested against the MDA-MB-231 triple-negative breast cancer cell line, demonstrating a significant reduction in cell viability by 55% at a concentration of 10 µM after three days of treatment. In vivo studies further confirmed its efficacy, showing tumor growth inhibition in xenograft models with a dosage of 20 mg/kg administered daily .

Antimicrobial Activity

The antimicrobial properties of morpholine derivatives have been extensively documented. A review on marine cyclic peptides indicated that certain morpholine-containing compounds exhibit potent antibacterial activity against various pathogens, including Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.025 to 1.25 µg/mL, indicating strong antimicrobial effects.

Enzyme Inhibition

This compound's structural similarities to other morpholine derivatives suggest potential as an enzyme inhibitor. In particular, morpholine derivatives have shown promise as α-glucosidase inhibitors, with some compounds exhibiting IC50 values significantly lower than the standard drug acarbose (IC50 = 58.8 µM). For example, certain benzimidazolium salts with N-methylmorpholine exhibited IC50 values as low as 15 µM .

Table 1: Summary of Biological Activities

The mechanisms through which these compounds exert their biological effects are varied:

- Antitumor Activity : The observed antitumor effects are likely due to the inhibition of specific receptors involved in cancer cell proliferation.

- Antimicrobial Activity : Compounds disrupt bacterial cell membranes or inhibit critical pathways necessary for bacterial survival.

- Enzyme Inhibition : Morpholine derivatives may interact with active sites on enzymes like α-glucosidase, preventing substrate binding and subsequent activity.

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)-2-methylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-8-7-13(4-5-14-8)10-3-2-9(11)6-12-10/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETXIRQRWAXZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.